molecular formula C21H17N3O3 B2531177 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide CAS No. 946212-05-1

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide

Cat. No.: B2531177
CAS No.: 946212-05-1
M. Wt: 359.385
InChI Key: QGVRHWUQUYIBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide is a synthetic small molecule featuring a pyridazinone core fused with a furan ring and linked via an ethyl spacer to a naphthalene carboxamide group.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-10-9-18(19-6-3-13-27-19)23-24(20)12-11-22-21(26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVRHWUQUYIBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the furan ring followed by the construction of the pyridazinone moiety. The final step involves coupling the pyridazinone intermediate with naphthalene-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can be particularly effective for the formation of amides and esters containing furan rings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazine derivatives, and substituted carboxamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Animal models of inflammatory diseases, such as rheumatoid arthritis, have shown that treatment with this compound results in reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in treating autoimmune disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further research is required to confirm these findings and elucidate the underlying mechanisms.

Cancer Models

In a study involving murine models of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. The observed effects were attributed to apoptosis induction and disruption of cell cycle progression.

Inflammatory Disease Models

Research on animal models for rheumatoid arthritis demonstrated that treatment with the compound resulted in decreased inflammatory markers and improved clinical symptoms. This highlights its potential utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The furan ring and pyridazinone moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone and Furan Moieties

(a) Compound X (CPX)
  • Structure : N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide
  • Key Features: Shares the pyridazinone-furan-ethyl backbone but includes an additional pyridinone-acetamide substituent.
  • Binding Affinity: Demonstrated the highest predicted binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, targeting the CDR3 region of monoclonal antibodies, outperforming common excipients like trehalose (−2.5 kcal/mol) .
(b) BG15019
  • Structure : 4-Benzyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-oxomorpholine-3-carboxamide
  • Key Features : Incorporates a morpholine-carboxamide group instead of naphthalene.
  • Molecular Weight : 422.43 g/mol (C22H22N4O5), slightly heavier than the target compound due to the morpholine ring .
(c) N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzene-1-sulfonamide
  • Structure : Chlorophenyl replaces furan; sulfonamide replaces carboxamide.
  • Molecular Weight : 433.9 g/mol (C20H20ClN3O4S).
  • Functional Impact : The sulfonamide group may enhance solubility compared to carboxamide derivatives, while the chlorophenyl substituent could alter target specificity .

Functional and Pharmacological Comparisons

Binding Affinity and Target Engagement
  • Compound X (CPX): High binding affinity (−8.1 kcal/mol) suggests strong interactions with antibody CDR3 regions, making it a candidate for preventing monoclonal antibody self-association.
  • Disaccharide Excipients (Trehalose, Sucrose): Weak affinities (−2.5 to −1.8 kcal/mol) highlight the superiority of pyridazinone-based compounds in targeted binding .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound Not explicitly provided ~390–420 (estimated) Furan-pyridazinone, naphthalene Carboxamide linker
Compound X (CPX) C18H17N5O5 383.36 Pyridinone-acetamide High CDR3 binding affinity
BG15019 C22H22N4O5 422.43 Morpholine-carboxamide Increased steric bulk
Chlorophenyl Sulfonamide Analog C20H20ClN3O4S 433.90 Chlorophenyl, sulfonamide Enhanced solubility potential

Biological Activity

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on various studies that highlight its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a carboxamide group and a furan-containing pyridazine moiety. Its molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, and it possesses a molecular weight of approximately 284.31 g/mol. The unique combination of functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance, a related study on naphthalene derivatives indicated that certain compounds displayed potent activity against Mycobacterium tuberculosis (M. tb) with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol .

CompoundMIC (μM)Reference
Ethambutol4.89
Naphthalene Derivative6.55
Naphthalene Derivative7.11

This suggests that this compound may also exhibit similar antimicrobial properties due to structural similarities.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have demonstrated that naphthalene derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds with similar structures have shown effective growth-inhibitory effects against HT29 colon cancer cells .

CompoundIC50 (μM)Cell LineReference
Naphthalene Derivative7.5HT29
Doxorubicin~10HT29

This indicates that the compound may act through mechanisms involving apoptosis or cell cycle arrest, warranting further investigation into its specific pathways.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the naphthalene and furan moieties significantly influence biological activity. For instance, increasing lipophilicity often enhances antimicrobial potency but may lead to solubility issues . The presence of electron-withdrawing groups has been correlated with increased anticancer activity .

Case Studies

A notable study evaluated a series of naphthalene derivatives for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, providing insights into their potential as herbicides or growth regulators . The findings indicated that certain substitutions led to enhanced PET inhibition, suggesting a broader application in agricultural chemistry.

Q & A

Q. What are the common synthetic routes for preparing N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Activation of a naphthol derivative (e.g., 2-naphthol) with K₂CO₃ in DMF to form an oxyanion intermediate, followed by alkylation with propargyl bromide or similar reagents .
  • Step 2 : Functionalization of the pyridazinone core via nucleophilic substitution or coupling reactions. The furan-2-yl group is introduced using palladium-catalyzed cross-coupling or direct cyclization methods .
  • Step 3 : Amide bond formation between the naphthalene-carboxylic acid derivative and the ethyl-linked pyridazinone intermediate, often mediated by EDCI/HOBt or other coupling agents . Reaction progress is monitored via TLC (e.g., n-hexane:ethyl acetate solvent systems) .

Q. How is the structural integrity of the compound verified during synthesis?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the naphthalene, pyridazinone, and furan moieties. For example, the 6-oxo group in pyridazinone appears as a singlet near δ 160 ppm in ¹³C NMR .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) and identification of byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₃H₁₈N₂O₃) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields for challenging steps like pyridazinone functionalization?

  • Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time.
  • Response Surface Methodology (RSM) : Used to model interactions between variables. For example, a central composite design (CCD) can identify optimal conditions for maximizing coupling efficiency .
  • Case Study : A study on diphenyldiazomethane synthesis achieved 30% yield improvement by optimizing flow rate and residence time in continuous-flow reactors .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Molecular Docking : Software like AutoDock Vina simulates binding to active sites (e.g., kinase domains). The furan ring’s electron-rich π-system may engage in hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors from the carboxamide group) for activity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be reconciled?

  • Source Analysis : Check assay conditions (e.g., ATP concentration in kinase assays) and cell line specificity (e.g., HeLa vs. HEK293).
  • Metabolite Interference : LC-MS/MS screens for metabolic degradation products that may inhibit/activate off-target pathways .
  • Structural Dynamics : Variable protonation states of the pyridazinone ring (pH-dependent) may alter binding affinity .

Q. What methodologies address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves bioavailability. Characterization via DLS (size <200 nm) and TEM .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.